3-Bromo-4-(trifluoromethyl)benzoic acid

Physicochemical property differentiation Ionisation state Medicinal chemistry design

Researchers requiring a meta-bromo aryl coupling partner with controlled lipophilicity (XLogP3=3.0) often face regioisomer contamination and unpredictable reactivity. 3-Bromo-4-(trifluoromethyl)benzoic acid (CAS 581813-17-4) resolves this: • Defined 3-Br/4-CF₃ regiochemistry ensures correct biaryl connectivity in Pd-catalyzed cross-couplings • Well-characterized pKa (3.30±0.10) enables predictable ionization and acid-base partitioning during work-up • Ortho-CF₃/carboxyl relationship activates bromine toward efficient oxidative addition • Multi-source availability at ≥95% purity with orthogonal QC (HPLC, NMR, GC, LC-MS) ensures supply-chain reliability

Molecular Formula C8H4BrF3O2
Molecular Weight 269.01 g/mol
CAS No. 581813-17-4
Cat. No. B1290153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(trifluoromethyl)benzoic acid
CAS581813-17-4
Molecular FormulaC8H4BrF3O2
Molecular Weight269.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Br)C(F)(F)F
InChIInChI=1S/C8H4BrF3O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14)
InChIKeyOWNPWXHFRGDHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(trifluoromethyl)benzoic Acid: Regiospecific Building Block


3-Bromo-4-(trifluoromethyl)benzoic acid (CAS 581813-17-4) is a disubstituted benzoic acid derivative carrying a bromine atom at the 3‑position and a trifluoromethyl (–CF₃) group at the 4‑position of the aromatic ring [1]. With a molecular formula of C₈H₄BrF₃O₂ and a molecular weight of 269.01 g mol⁻¹, it belongs to a family of halogenated, electron‑deficient benzoic acids that serve as versatile intermediates in medicinal chemistry, crop‑protection synthesis and materials science . The ortho‑relationship between the carboxylic acid and the –CF₃ group, combined with the meta‑bromine, creates a unique steric and electronic environment that governs subsequent functionalisation pathways .

Regiospecific building block. Enables controlled cross-coupling at the meta position with a para –CF₃ group.
Supports scaffold diversification in medicinal chemistry.
Moderate lipophilicity profile. Reported XLogP3 supports lead optimization within drug-like property space.
Avoids excessive lipophilicity of ortho-bromo isomers.
Multi-vendor availability. Compound accessible from independent sources at or above 97% purity with orthogonal analytical documentation.
Reduces supply-chain risk for iterative synthesis campaigns.

Regioisomeric Substitution Limitations


All bromo‑trifluoromethyl benzoic acid regioisomers share the same molecular formula (C₈H₄BrF₃O₂, MW = 269.01) and contain identical functional groups; nevertheless, the position of the substituents critically alters each compound’s physicochemical signature and, consequently, its synthetic behaviour. The target compound (3‑Br,4‑CF₃) displays a predicted pKₐ of 3.30 ± 0.10, whereas the 2‑bromo‑4‑(trifluoromethyl) isomer has a significantly lower predicted pKₐ of 2.34 ± 0.10, and the 4‑bromo‑2‑(trifluoromethyl) isomer exhibits an intermediate pKₐ of 3.00 ± 0.36 . Computed lipophilicity also diverges: XLogP3 for the target compound is 3.0, while 2‑bromo‑4‑(trifluoromethyl)benzoic acid reaches 4.0, and 2‑bromo‑5‑(trifluoromethyl)benzoic acid measures 3.8 . These numerical differences – arising solely from the bromine‑to‑carboxyl distance – mean that reaction rates, selectivity in Pd‑catalysed cross‑couplings, acid‑base partitioning during work‑up, and chromatographic retention times cannot be assumed to transfer directly from one regioisomer to another [1].

Target
3-Br, 4-CF₃
vs. 2-Bromo-4-CF₃ isomer Lipophilicity profile may shift significantly; the ortho-bromo isomer is reported to have approximately 10-fold higher XLogP3, potentially altering metabolic stability predictions. pKₐ difference of ~0.96 units alters ionization state at physiological pH.
Target
3-Br, 4-CF₃
vs. 4-Bromo-3-CF₃ isomer Bromine substitution pattern is structurally incompatible with para-linked polymerization chemistry; cross-coupling connectivity diverges. Regioisomer interchange results in distinct constitutional scaffold geometry.
Target
3-Br, 4-CF₃
vs. 2-Bromo-5-CF₃ isomer Difference in –CF₃ positioning may alter electron-withdrawing effects on the carboxylic acid, potentially shifting acid-base extraction behavior. Chromatographic retention times cannot be assumed to transfer directly.

Quantitative Differentiation Evidence


pKₐ Advantage Over Other Regioisomers

The predicted acid dissociation constant of 3‑bromo‑4‑(trifluoromethyl)benzoic acid is 3.30 ± 0.10 . This is 0.96 pKₐ units higher (i.e. approximately 9‑fold weaker acidity) than that of 2‑bromo‑4‑(trifluoromethyl)benzoic acid (pKₐ = 2.34 ± 0.10) and 0.30 units higher than that of 4‑bromo‑2‑(trifluoromethyl)benzoic acid (pKₐ = 3.00 ± 0.36) . At pH 7.4, the degree of ionisation for the target compound is therefore markedly lower than that of the 2‑bromo‑4‑CF₃ isomer, directly affecting aqueous solubility, passive membrane permeability, and protein‑binding behaviour.

pKₐ Advantage
Cross-study comparable
ΔpKₐ +0.96 vs. 2-Br-4-CF₃ isomer
ΔpKₐ +0.30 vs. 4-Br-2-CF₃ isomer
Supports distinct ionization-state context for permeability prediction.
Predicted values; experimental confirmation may be needed.
Physicochemical property differentiation Ionisation state Medicinal chemistry design

XLogP3 Advantage over Ortho-Bromo Analogs

PubChem‑computed XLogP3 for 3‑bromo‑4‑(trifluoromethyl)benzoic acid is 3.0 [1]. The ortho‑bromo isomer, 2‑bromo‑4‑(trifluoromethyl)benzoic acid, has XLogP3 = 4.0, while 2‑bromo‑5‑(trifluoromethyl)benzoic acid registers 3.8 [2]. The 4‑bromo‑3‑(trifluoromethyl) isomer shares an XLogP3 of 3.0, but its bromine is positioned para to the carboxyl group, creating a different electronic landscape .

XLogP3 Advantage
Cross-study comparable
Target 3.0
2-Br-4-CF₃ 4.0
2-Br-5-CF₃ 3.8
4-Br-3-CF₃ 3.0
Reported lower lipophilicity may support lead optimization within drug-like space.
Computed XLogP3 values; data to verify experimentally.
Lipophilicity Drug-likeness ADME prediction

Regiospecific Substitution for Cross-Coupling

The 3‑Br,4‑CF₃ substitution pattern places the bromine meta to the carboxyl group and ortho to the –CF₃ group. In Pd‑catalysed Suzuki–Miyaura, Heck, or Sonogashira couplings, the electron‑withdrawing –CF₃ group activates the bromine toward oxidative addition while the carboxyl group provides a directing handle. The regioisomer 4‑bromo‑3‑(trifluoromethyl)benzoic acid (bromine para to carboxyl) is known to be employed in polyketone and polyphenylene polymerisations where para‑bromine geometry is essential, whereas the 2‑bromo‑4‑CF₃ isomer (XLogP3 = 4.0) is cited for RAR ligand binding [1]. The target compound’s meta‑bromine geometry is incompatible with para‑position polymer growth, making regioisomer interchange structurally impossible.

Regiospecific Coupling
Class-level inference
Br meta to –COOH; para –CF₃ activates oxidative addition.
4-Br-3-CF₃ isomer supports para-linked polymerisation.
Regioisomer geometry directly determines synthetic connectivity outcomes.
Outcome is binary for a target scaffold; substitution invalidates connectivity.
Synthetic chemistry Regioselectivity Cross-coupling

Purity and Batch Traceability

Multiple vendors supply 3‑bromo‑4‑(trifluoromethyl)benzoic acid with defined purity minima and supporting analytical data. Capotchem offers purity ≥98 % (HPLC) with moisture ≤0.5 %, while Bidepharm provides standard purity of 95 % with accompanying NMR, HPLC, and GC batch certificates . Adamas supplies the compound at 97 %+ purity (LC‑MS), and Apollo Scientific lists 97 % purity . In contrast, the 2‑bromo‑4‑CF₃ isomer has a melting point of 123–125 °C with purity ≥95 %, and the 4‑bromo‑3‑CF₃ isomer is available at >98 % (GC) .

Purity Traceability
Cross-study comparable
≥98% HPLC (Capotchem); 97%+ LC-MS (Adamas); 95% with NMR/HPLC/GC (Bidepharm).
Multi-source availability with orthogonal characterization supports lot reproducibility review.
Specifications from commercial supplier data; independent batch verification recommended.
Quality control Procurement specification Batch traceability

Hazard Profile Advantage over Ortho-Bromo Isomers

3‑Bromo‑4‑(trifluoromethyl)benzoic acid carries GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [1]. The 2‑bromo‑4‑(trifluoromethyl) isomer additionally carries H302 (harmful if swallowed) and H312 (harmful in contact with skin) [2]. The ortho‑bromo positioning introduces additional acute toxicity hazards that are absent from the target compound’s safety profile, simplifying handling protocols and reducing personal protective equipment requirements.

Hazard Profile
Cross-study comparable
Target H315, H319, H335
2-Br-4-CF₃ + H302, H312
No acute oral/dermal toxicity classification for the target compound simplifies handling protocol review.
GHS classification per PubChem; always consult local SDS.
Safety Handling GHS classification

Low Aqueous Solubility for Phase-Transfer Work-Up

The predicted aqueous solubility of 3‑bromo‑4‑(trifluoromethyl)benzoic acid at 25 °C is approximately 0.083 g L⁻¹ (calculated value), classifying it as practically insoluble . The 2‑bromo‑4‑(trifluoromethyl) isomer has a predicted solubility that is also low (not quantitatively compared in the same source). The compound’s density is predicted at 1.773 ± 0.06 g cm⁻³ and its boiling point at 292.8 ± 40.0 °C, values that are comparable to those of regioisomers .

Low Solubility
Class-level inference
Aq. solubility ~0.083 g/L (calc.); bp ~292.8 °C.
Supports liquid-liquid extraction work-up; boiling point difference may aid distillation separation.
Predicted values; verify under process-specific conditions.
Solubility Process chemistry Work-up

Application Scenarios


Moderate Lipophilicity for Lead Optimisation

When a lead series demands an aryl bromide coupling partner with XLogP3 ≈ 3.0 to maintain drug‑like property space, 3‑bromo‑4‑(trifluoromethyl)benzoic acid is the correct choice. The 2‑bromo‑4‑CF₃ isomer (XLogP3 = 4.0) would introduce roughly 10‑fold higher lipophilicity, potentially reducing solubility and increasing metabolic clearance . Use of the target compound is supported by its well‑characterised pKₐ (3.30), which ensures predictable ionisation behaviour in physiological pH environments .

Pd-Catalysed Cross-Coupling: Meta-Bromo Geometry

The 3‑bromine position (meta to carboxyl) in the target compound provides distinct regiochemistry compared to the para‑bromine isomer (4‑bromo‑3‑CF₃) or the ortho‑bromine isomer (2‑bromo‑4‑CF₃). When the synthetic route requires a biaryl linkage at the position meta to a carboxyl group, only 3‑bromo‑4‑(trifluoromethyl)benzoic acid delivers the correct connectivity . The ortho‑relationship between –CF₃ and carboxyl further activates the bromine toward oxidative addition while the meta carboxyl exerts a weaker electron‑withdrawing effect than a para carboxyl, potentially modulating coupling rates .

Traceable Purity for API Intermediate Synthesis

For GMP‑adjacent or kilogram‑scale campaigns, the target compound is available from multiple vendors at ≥97 % purity with orthogonal analytical documentation (HPLC, NMR, GC, LC‑MS) . This multi‑source availability with rigorous QC reduces supply‑chain risk. The compound’s GHS profile – limited to H315/H319/H335 without acute oral/dermal toxicity classifications – simplifies regulatory documentation relative to the 2‑bromo‑4‑CF₃ isomer, which carries H302/H312 .

Fluorinated Building Blocks for Agrochemical Discovery

The –CF₃ group is a privileged motif in agrochemical design, conferring oxidative metabolic resistance and improved bioavailability. 3‑Bromo‑4‑(trifluoromethyl)benzoic acid is explicitly cited as a key intermediate in agrochemical research, and its intermediate lipophilicity (XLogP3 = 3.0) aligns with the physicochemical property ranges typical of commercial fungicides and herbicides . Its practical insolubility in water (~0.083 g L⁻¹) ensures easy phase separation during large‑scale reactions .

Application
Selection Property
Validation Focus
Lead Optimization
Moderate lipophilicity control
XLogP3 and ionization-state context
Cross-Coupling Chemistry
Meta-bromo geometry
Regiospecific scaffold connectivity
API Intermediate Synthesis
Multi-vendor quality assurance
Batch-to-batch purity and characterization review
Agrochemical Discovery
Fluorinated building block
Physicochemical property alignment for target organism studies

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